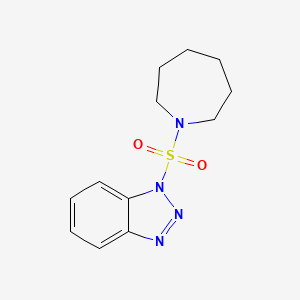

1-(Azepan-1-ylsulfonyl)benzotriazole

Description

Properties

IUPAC Name |

1-(azepan-1-ylsulfonyl)benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S/c17-19(18,15-9-5-1-2-6-10-15)16-12-8-4-3-7-11(12)13-14-16/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHNUZDUCLOEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Azepan-1-ylsulfonyl)benzotriazole typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions. The azepane sulfonyl group is then introduced via a sulfonylation reaction, where azepane is reacted with a sulfonyl chloride derivative under basic conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, amine, and substituted benzotriazole derivatives.

Scientific Research Applications

1-(1-Azepanylsulfonyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-ylsulfonyl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The azepane sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, providing a basis for its use in drug development. The benzotriazole core contributes to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy.

Comparison with Similar Compounds

Substituent Position: 1- vs. 2-Substituted Benzotriazoles

The position of substitution (1- vs. 2-) on the benzotriazole ring significantly impacts electronic structure and reactivity:

- 1-Substituted Derivatives (e.g., Target Compound): Adopt a benzenoid structure (aromatic six-membered ring), leading to enhanced stability and distinct NMR characteristics. For example, 1-(trimethoxysilylmethyl)benzotriazole exhibits a downfield ¹⁵N chemical shift (~12 ppm) compared to 2-substituted analogs .

- 2-Substituted Derivatives (e.g., 2-(Trimethoxysilylmethyl)benzotriazole): Exhibit ortho-quinonoid structures, resulting in altered reactivity and spectroscopic profiles. Mass spectra of 2-substituted derivatives show fragmentation patterns (e.g., m/z 105, 91) absent in 1-substituted isomers .

Substituent Type and Reactivity

Key substituents and their effects:

- Bulky Substituents : The azepane ring in the target compound may sterically hinder reactions compared to smaller groups like methyl or benzenesulfonyl.

Spectroscopic and Structural Analysis

- NMR Shifts : 1-Substituted derivatives show distinct ¹⁵N chemical shifts (e.g., N-1 atom downfield shift by 12 ppm in silatranylmethyl derivatives) compared to 2-substituted isomers .

- Mass Spectra : 1-Substituted compounds lack the [M-X]⁺ ion (m/z 190) observed in 2-substituted analogs but display benzotriazole fragmentation peaks (m/z 105, 91) .

- Crystallography : Benzotriazole rings are nearly planar (r.m.s. deviation ≤0.0124 Å), with substituents influencing packing and intermolecular interactions .

Key Data Table

Q & A

Q. What are the established synthetic routes for 1-(Azepan-1-ylsulfonyl)benzotriazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation of benzotriazole derivatives with azepane sulfonyl chloride. Key steps include:

- Condensation reactions : Use of reflux conditions with a base (e.g., KCO) and polar aprotic solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

- Critical Parameters : Temperature control (70–90°C) and stoichiometric ratios (1:1.2 benzotriazole to sulfonyl chloride) are crucial for minimizing side products like disubstituted derivatives. Yield optimization often requires inert atmospheres (N) to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm sulfonyl group presence via S=O stretches (1350–1300 cm and 1160–1120 cm) and benzotriazole ring vibrations (1600–1450 cm) .

- H/C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d). The azepane ring protons appear as multiplet signals (δ 1.5–2.5 ppm), while benzotriazole protons resonate at δ 7.5–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 310.1) and fragments (e.g., loss of SO at m/z 250.1) .

Advanced Research Questions

Q. How can continuous crystallization processes be optimized for this compound to improve particle size distribution?

- Methodological Answer :

- Thermodynamic Data : Measure solubility in water or ethanol using gravimetric methods across 273–353 K. Solubility increases exponentially with temperature, following the Apelblat equation .

- Kinetic Control : Adjust cooling rates (0.5–2°C/min) and nucleation seeding to suppress agglomeration. Use ATR-UV spectroscopy for real-time monitoring of supersaturation .

- Table 1 : Solubility Data in Ethanol (Adapted from )

| Temperature (K) | Solubility (g/100g) |

|---|---|

| 298 | 12.5 |

| 313 | 24.8 |

| 333 | 49.6 |

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar benzotriazole derivatives?

- Methodological Answer :

- Dynamic NMR Studies : Perform variable-temperature NMR to detect tautomerism or rotational barriers. For example, azepane ring puckering may cause splitting inconsistencies .

- Computational Validation : Compare experimental H NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify dominant conformers .

Q. What in silico strategies are effective for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2). The sulfonyl group often forms hydrogen bonds with Arg120 and Tyr355 .

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA 85 Å, LogP 2.1) but potential CYP3A4 inhibition, requiring in vitro validation .

Q. How does the electronic environment of the azepane ring influence the stability of this compound under acidic conditions?

- Methodological Answer :

- Stability Testing : Reflux in 3 N HSO for 5 hours. The compound shows resistance to hydrolysis due to electron-withdrawing sulfonyl groups stabilizing the triazole ring .

- Mechanistic Insight : DFT calculations (M06-2X/def2-TZVP) reveal that protonation at the triazole N2 position increases ring strain, but sulfonyl conjugation mitigates degradation .

Data Contradiction Analysis

Q. Conflicting reports on antibacterial activity: How to design experiments to validate efficacy?

- Methodological Answer :

- Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays. Include controls (e.g., ciprofloxacin) .

- Mechanistic Studies : Perform time-kill assays and check for membrane disruption via SEM. Note: Lipophilicity (LogP >2) enhances Gram-positive activity but may reduce Gram-negative penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.